Cas no 29028-10-2 (3-Epiglochidiol)

3-Epiglochidiol is a bioactive diterpenoid compound derived from natural sources, primarily noted for its potential pharmacological properties. Its structural framework, characterized by a unique epoxy and hydroxyl functionalization, contributes to its reactivity and interaction with biological targets. Preliminary studies suggest applications in medicinal chemistry, particularly due to its anti-inflammatory and cytotoxic activities against certain cell lines. The compound’s stereochemistry and functional groups make it a valuable intermediate for synthetic derivatization, enabling further exploration of structure-activity relationships. Analytical methods such as NMR and HPLC confirm its high purity, ensuring reliability for research purposes. Its stability under controlled conditions further supports its utility in experimental and developmental studies.
3-Epiglochidiol structure
3-Epiglochidiol structure
Product Name:3-Epiglochidiol
CAS No:29028-10-2
MF:C30H50O2
MW:442.71700
CID:836886
PubChem ID:488250
Update Time:2025-06-07

3-Epiglochidiol Chemical and Physical Properties

Names and Identifiers

    • 3-Epiglochidiol
    • 20(29)-Lupene-1,3-diol
    • (1β,3β)-Lup-20(29)-ene-1,3-diol
    • 20(29)-Lupene-1
    • [ "20(29)-Lupene-1", "3-diol" ]
    • CHEMBL3581953
    • 3-epi-glochidiol
    • lup-20(29)-ene-1beta,3beta-diol
    • AKOS032962343
    • 20(29)-lupene-1beta,3beta-diol
    • FS-9723
    • (1R,3aR,5aR,5bR,7aS,9S,11R,11aR,11bS,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-9,11-diol
    • CHEBI:67599
    • 1beta-Hydroxy-lupeol
    • (1R,3aR,5aR,5bR,7aS,9S,11R,11aR,11bS,13aR,13bR)-1-isopropenyl-3a,5a,5b,8,8,11a-hexamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-9,11-diol
    • 29028-10-2
    • Lup-20(29)-ene-1,3-diol, (1beta,3beta)-
    • Q27136069
    • Lup-20(29)-ene-1beta, 3beta diol
    • glochidiol
    • 20(29)-lupene-1beta,3alpha-diol
    • (1R,3aR,5aR,5bR,7aS,9S,11R,11aR,11bS,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-(prop-1-en-2-yl)-hexadecahydrocyclopenta[a]chrysene-9,11-diol
    • Inchi: InChI=1S/C30H50O2/c1-18(2)19-11-13-27(5)15-16-28(6)20(25(19)27)9-10-22-29(28,7)14-12-21-26(3,4)23(31)17-24(32)30(21,22)8/h19-25,31-32H,1,9-17H2,2-8H3/t19-,20+,21-,22-,23-,24+,25+,27+,28+,29+,30-/m0/s1
    • InChI Key: SWEUJTWPRYKNNX-UHFFFAOYSA-N
    • SMILES: CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(C(CC(C5(C)C)O)O)C)C)C

Computed Properties

  • Exact Mass: 442.38100
  • Monoisotopic Mass: 442.381080833g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 1
  • Complexity: 801
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 11
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 10.238
  • Topological Polar Surface Area: 40.5Ų

Experimental Properties

  • Color/Form: Powder
  • PSA: 40.46000
  • LogP: 6.99560

3-Epiglochidiol Security Information

3-Epiglochidiol Pricemore >>

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